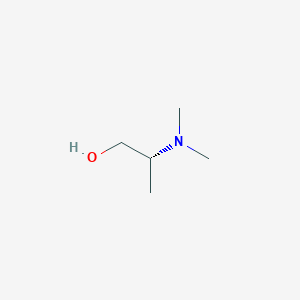

(2R)-2-(dimethylamino)propan-1-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-(dimethylamino)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-5(4-7)6(2)3/h5,7H,4H2,1-3H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKGYWLWIJLDGZ-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55197-05-2 | |

| Record name | (2R)-2-(dimethylamino)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

(2R)-2-(dimethylamino)propan-1-ol CAS number

An In-depth Technical Guide to (2R)-2-(dimethylamino)propan-1-ol

Executive Summary

(2R)-2-(dimethylamino)propan-1-ol is a specialized chiral amino alcohol derived from the D-alanine lineage.[1] Distinguished from its more common (S)-enantiomer, this molecule provides access to "unnatural" stereochemical pathways, making it a valuable asset in asymmetric synthesis. It functions as a critical chiral auxiliary and ligand in organometallic chemistry, particularly in the enantioselective addition of organozinc reagents to aldehydes. This guide offers a comprehensive analysis of its chemical identity, a detailed synthetic protocol from D-alanine, its mechanistic role in catalysis, and essential safety and handling procedures for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

Precise identification of (2R)-2-(dimethylamino)propan-1-ol is paramount for experimental reproducibility. Confusion with its enantiomer, (2S)-2-(dimethylamino)propan-1-ol, or its regioisomer, (2R)-1-(dimethylamino)propan-2-ol, can lead to failed syntheses or incorrect stereochemical outcomes.[1]

Core Identification

| Property | Value |

| IUPAC Name | (2R)-2-(dimethylamino)propan-1-ol |

| CAS Number | 55197-05-2[1][2][3][4] |

| Molecular Formula | C₅H₁₃NO[1][2][3] |

| Molecular Weight | 103.16 g/mol [1][3] |

| Synonyms | (R)-N,N-Dimethylalaninol, D-Dimethylalaninol |

| Chiral Lineage | Derived from D-Alanine (unnatural amino acid series)[1] |

| SMILES | CCO[3] |

| InChI Key | PBKGYWLWIJLDGZ-RXMQYKEDSA-N[4] |

Physicochemical Data

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [1] |

| Purity | ≥97% | [4] |

| Solubility | Miscible with water, ethanol, chloroform; soluble in ether | [1] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [3][4] |

Synthesis and Chiral Integrity

The most reliable method for producing enantiomerically pure (2R)-2-(dimethylamino)propan-1-ol is through a chiral pool synthesis starting from the readily available unnatural amino acid, D-alanine. This approach preserves the stereocenter at the C2 position throughout the synthetic sequence. The general strategy involves the reduction of the carboxylic acid and subsequent exhaustive methylation of the primary amine.

Synthetic Workflow Diagram

Caption: Synthetic pathway from D-Alanine.

Experimental Protocol: Synthesis via Eschweiler-Clarke Reaction

This protocol describes the direct N,N-dimethylation of (R)-alaninol, which can be synthesized by the reduction of D-alanine.

Materials:

-

(R)-Alaninol

-

Formic Acid (HCOOH, ~98%)

-

Formaldehyde (HCHO, ~37% solution in H₂O)

-

Sodium Hydroxide (NaOH)

-

Diethyl ether (Et₂O) or Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (R)-alaninol (1.0 eq).

-

Reagent Addition: Cool the flask in an ice bath. Slowly add formic acid (2.5 eq) followed by the dropwise addition of aqueous formaldehyde (2.2 eq). The addition should be controlled to manage the initial exotherm.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux (typically around 100-110 °C) and maintain for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up - Basification: Cool the mixture to room temperature and then carefully pour it into a beaker containing a stirred, cold solution of 2M sodium hydroxide. Add NaOH solution until the pH of the mixture is strongly basic (pH > 12) to neutralize the formic acid and deprotonate the amine product.

-

Extraction: Transfer the basic aqueous mixture to a separatory funnel. Extract the product with a suitable organic solvent like diethyl ether or dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude (2R)-2-(dimethylamino)propan-1-ol can be purified by vacuum distillation to obtain a colorless to pale yellow liquid.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and chiral HPLC to verify the enantiomeric excess.

Mechanism of Action and Applications

(2R)-2-(dimethylamino)propan-1-ol excels as a chiral ligand in asymmetric catalysis, most notably in the enantioselective addition of dialkylzincs to aldehydes. Its efficacy stems from the formation of a rigid, five-membered chelate ring with the metal center.

Mechanistic Rationale

-

N,O-Chelation: The hydroxyl group is first deprotonated by the organometallic reagent (e.g., dialkylzinc). The resulting alkoxide and the tertiary amine coordinate to the zinc atom, forming a stable five-membered ring.[1]

-

Steric Steering: The methyl group at the C2 stereocenter is locked into a pseudo-equatorial position within the chelate ring. This fixed conformation creates a highly defined chiral environment around the metal center.

-

Enantioselective Addition: The aldehyde substrate coordinates to the zinc center. The chiral ligand's steric bulk then directs the incoming alkyl group from the dialkylzinc to one specific face of the aldehyde, resulting in the preferential formation of one enantiomer of the secondary alcohol product.

Mechanistic Diagram

Caption: Mechanism of enantioselective addition.

Safety and Handling

(2R)-2-(dimethylamino)propan-1-ol is a hazardous chemical that requires careful handling to ensure personnel safety.

Hazard Identification

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |

| Flammable Liquid | 🔥 | Danger | H226: Flammable liquid and vapour[5] |

| Skin Corrosion | corrosive | Danger | H314: Causes severe skin burns and eye damage[5] |

| Eye Damage | corrosive | Danger | H318: Causes serious eye damage[5] |

| Acute Toxicity | exclamation | Warning | H302: Harmful if swallowed[4] |

| Skin Irritation | exclamation | Warning | H315: Causes skin irritation[4] |

| Eye Irritation | exclamation | Warning | H319: Causes serious eye irritation[4] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood. Use explosion-proof equipment.[5]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[5]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes.[5]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors.[6]

-

-

Safe Handling Practices: Keep away from heat, sparks, and open flames.[5] Avoid contact with skin, eyes, and clothing.[5] Wash hands thoroughly after handling.

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][6] Recommended storage temperature is between 2-8°C.[3][4] Store locked up in a corrosives area.[6]

Conclusion

(2R)-2-(dimethylamino)propan-1-ol is a potent and valuable chiral building block for modern asymmetric synthesis. Its straightforward preparation from the D-chiral pool and its well-defined mechanism of action in forming rigid, stereodirecting metal chelates make it an essential tool for drug development professionals seeking to access specific, "unnatural" enantiomers. Adherence to the detailed synthetic and safety protocols outlined in this guide is critical for its successful and safe application in the laboratory.

References

Sources

Chemical Identity and Structural Elucidation

An In-Depth Technical Guide to the Structure, Synthesis, and Application of (2R)-2-(dimethylamino)propan-1-ol

Executive Summary: (2R)-2-(dimethylamino)propan-1-ol is a specialized chiral amino alcohol derived from the D-alanine lineage.[1] Unlike its more common (S)-enantiomer which originates from natural L-alanine, this specific stereoisomer provides synthetic chemists with access to "unnatural" stereochemical pathways, a critical capability in modern drug development and asymmetric synthesis.[1] It serves as a valuable scaffold for chiral ligands, a stereodirecting auxiliary in organometallic chemistry, and a key building block for complex molecular architectures.[1] This guide provides a detailed analysis of its structural properties, a robust protocol for its enantioselective synthesis, and an overview of its principal applications, with a focus on the causal reasoning behind key methodological choices. A critical point of emphasis is the distinction between this molecule and its constitutional isomer, 1-(dimethylamino)propan-2-ol, as their conflation is a common source of experimental failure.[1]

(2R)-2-(dimethylamino)propan-1-ol, also known as (R)-N,N-Dimethylalaninol, is a chiral 1,2-amino alcohol. Its identity is defined by the specific arrangement of its functional groups and its absolute stereochemistry at the C2 position.

| Property | Value |

| IUPAC Name | (2R)-2-(dimethylamino)propan-1-ol |

| CAS Number | 55197-05-2[1][2] |

| Molecular Formula | C₅H₁₃NO[1][2] |

| Molecular Weight | 103.16 g/mol [1][2] |

| Canonical SMILES | CCO |

| InChIKey | PBKGYWLWIJLDGZ-RXMQYKEDSA-N[3] |

| Chiral Lineage | D-Alanine ("unnatural" amino acid)[1][4] |

Stereochemistry and Chirality

The functional significance of this molecule is intrinsically linked to its stereochemistry. The "(2R)" designation in its name specifies the absolute configuration at the chiral center (the carbon atom bonded to the dimethylamino group, the methyl group, the hydroxymethyl group, and a hydrogen atom). This configuration is derived from its synthetic precursor, D-alanine, which belongs to the "unnatural" series of amino acids.[1] This lineage is crucial for its application in synthesizing enantiomers of target molecules that are not accessible from the more common L-amino acid chiral pool.

Physicochemical and Spectroscopic Profile

A thorough understanding of the molecule's physical and spectroscopic properties is essential for its correct handling, purification, and characterization.

| Property | Specification | Source |

| Appearance | Colorless to pale yellow liquid | [1] |

| Solubility | Miscible with water, ethanol, chloroform; soluble in ether | [1] |

| Storage | 2-8°C, sealed in dry conditions |

Spectroscopic Characterization (Predicted)

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

-

~2.3 ppm (singlet, 6H): The six equivalent protons of the two N-methyl groups.

-

~3.3-3.6 ppm (multiplet, 2H): The two diastereotopic protons of the primary alcohol methylene group (-CH₂OH).

-

~2.5-2.8 ppm (multiplet, 1H): The methine proton at the C2 chiral center.

-

~1.0 ppm (doublet, 3H): The three protons of the methyl group at C3, coupled to the C2 proton.

-

Variable (broad singlet, 1H): The hydroxyl proton (-OH), whose chemical shift is dependent on concentration and solvent.

-

-

¹³C NMR (Carbon NMR): The carbon spectrum will confirm the carbon skeleton.

-

~68 ppm: The primary alcohol carbon (-CH₂OH).

-

~65 ppm: The methine carbon at the chiral center (-CH(NMe₂)-).

-

~42 ppm: The N-methyl carbons (-N(CH₃)₂).

-

~15 ppm: The terminal methyl carbon (-CH₃).

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 103.10. A prominent fragment would be observed at m/z = 58, corresponding to the stable [CH₃-CH=N(CH₃)₂]⁺ ion formed after the loss of the hydroxymethyl radical (•CH₂OH).

Enantioselective Synthesis from D-Alanine

The most reliable and cost-effective method for producing (2R)-2-(dimethylamino)propan-1-ol is a chiral pool synthesis starting from the readily available amino acid, D-alanine. [4]This approach leverages the inherent stereochemistry of the starting material, obviating the need for complex asymmetric catalysis or chiral resolution steps. The synthesis is a robust two-step process: reduction of the carboxylic acid followed by exhaustive N-methylation.

Sources

The (2R)-1-(Dimethylamino)propan-2-ol Derivative of D-Alanine: A Chiral Scaffold in Asymmetric Synthesis and Immunomodulation

Executive Summary

The molecule (2R)-1-(dimethylamino)propan-2-ol —often referred to as the enantiopure (R)-dimepranol—is a highly privileged chiral amino alcohol. While its racemic counterpart is widely recognized as the cationic transport vehicle in the immunomodulatory complex inosine pranobex, the isolated (2R)-enantiomer offers profound advantages in precision drug development and asymmetric catalysis. By utilizing the D-alanine lineage as a chiral pool starting material, researchers can bypass the thermodynamic penalties of late-stage resolution, ensuring absolute stereochemical fidelity. This whitepaper details the mechanistic causality, self-validating synthetic protocols, and pharmacological applications of this critical derivative.

Stereochemical Architecture & The D-Alanine Lineage

The structural integrity of (2R)-1-(dimethylamino)propan-2-ol relies on the absolute configuration of its C2 stereocenter. Deriving this molecule from D-alanine ((R)-2-aminopropanoic acid) is a strategic choice grounded in the "chiral pool" approach to asymmetric synthesis .

Causality of Starting Material: Synthesizing chiral amino alcohols de novo often requires expensive transition-metal catalysts or enzymatic kinetic resolutions that suffer from maximum theoretical yields of 50%. By starting with D-alanine, the (R)-configuration is already established. The synthetic challenge then becomes transforming the alpha-amino acid into a 1-amino-2-propanol skeleton without inducing racemization or Walden inversion at the chiral center.

Fig 1: De novo stereoretentive synthetic workflow from D-alanine to (2R)-dimepranol.

De Novo Synthesis: A Self-Validating Protocol

To maintain scientific trustworthiness, the transformation of D-alanine to (2R)-1-(dimethylamino)propan-2-ol must operate as a self-validating system, where the byproducts and physical states at each step confirm the reaction's success.

Step-by-Step Methodology

Phase 1: Stereoretentive Diazotization

-

Preparation: Dissolve 1.0 eq of D-alanine in 0.5 M H₂SO₄ (aq) and cool the reactor to 0°C.

-

Reagent Addition: Introduce 1.2 eq of NaNO₂ dropwise over 30 minutes.

-

Mechanistic Control: Maintain the temperature strictly below 5°C. Causality: High temperatures cause the premature expulsion of N₂ gas from the diazonium intermediate, leading to elimination byproducts (acrylic acid) rather than the desired substitution.

-

Stereochemical Mechanism: The reaction proceeds via neighboring group participation. The carboxylate group forms a transient alpha-lactone, which is subsequently opened by water, ensuring retention of configuration to yield (R)-lactic acid .

-

Isolation: Extract with ethyl acetate, dry over Na₂SO₄, and concentrate under vacuum.

Phase 2: Amidation

-

Activation: Dissolve (R)-lactic acid in anhydrous dichloromethane (DCM). Add 1.1 eq of N,N'-Dicyclohexylcarbodiimide (DCC) and 1.1 eq of 1-Hydroxybenzotriazole (HOBt). Causality: HOBt is critical here; it suppresses racemization at the alpha-carbon by forming a highly reactive, yet stereochemically stable, active ester.

-

Coupling: Introduce 1.5 eq of dimethylamine. Stir for 4 hours at room temperature.

-

Validation: The precipitation of dicyclohexylurea (DCU) serves as a visual, self-validating indicator of successful coupling. Filter the DCU and concentrate the filtrate to isolate (R)-N,N-dimethyl-lactamide.

Phase 3: Chemoselective Reduction

-

Preparation: Suspend 2.0 eq of Lithium Aluminum Hydride (LiAlH₄) in anhydrous THF under an argon atmosphere at 0°C.

-

Reduction: Add the (R)-N,N-dimethyl-lactamide dropwise. Reflux for 4 hours. Causality: LiAlH₄ is selected for its high chemoselectivity toward amides, reducing the carbonyl to a methylene group without cleaving the C-N bond or disrupting the C2 hydroxyl stereocenter .

-

Fieser Workup: Sequentially add n mL H₂O, n mL 15% NaOH, and 3n mL H₂O. Causality: This specific quenching protocol traps the aluminum byproducts in a granular, easily filterable crystalline matrix, preventing the formation of a colloidal emulsion and maximizing the recovery of the target amino alcohol.

Physicochemical Profiling & Analytical Validation

To ensure the integrity of the synthesized (2R)-1-(dimethylamino)propan-2-ol, rigorous analytical validation is required. The physical properties and quality control benchmarks are summarized below.

| Property | Value / Specification | Analytical Validation Method |

| Molecular Formula | C₅H₁₃NO | High-Resolution Mass Spectrometry (ESI-HRMS) |

| Molecular Weight | 103.16 g/mol | - |

| Stereocenter | C2 (Absolute R-configuration) | 2D-NMR (NOESY) / X-Ray Crystallography of salts |

| Appearance | Colorless to pale yellow liquid | Visual Inspection |

| Enantiomeric Excess (ee) | > 99.5% | Chiral GC (Chirasil-Val capillary column) |

| Boiling Point | ~ 160°C at 760 mmHg | Micro-distillation apparatus |

Table 1: Quantitative physicochemical profile and analytical validation standards.

Applications in Immunomodulatory Drug Development

While the racemic 1-(dimethylamino)propan-2-ol is utilized in the formulation of Inosine Pranobex (a 3:1 molar complex of inosine and the p-acetamidobenzoate salt of dimepranol), transitioning to the enantiopure (2R)-derivative presents a frontier in targeted immunomodulation.

Inosine pranobex acts as a biological response modifier, restoring deficient cell-mediated immunity by evoking a Th1-skewed cytokine response . The dimepranol component functions primarily to increase the lipophilicity and cellular permeability of inosine. However, biological membranes and transport proteins are inherently chiral.

Pharmacodynamic Hypothesis: Utilizing the (2R)-derivative derived from D-alanine allows the complex to interact stereospecifically with lymphocyte membrane phospholipids. This targeted binding can theoretically lower the required dosage (currently up to 4g/day for racemic Isoprinosine) by enhancing the bioavailability and intracellular delivery of the purine active pharmaceutical ingredient (API).

Fig 2: Immunomodulatory signaling cascade of the (2R)-dimepranol complex.

By controlling the stereochemistry from the foundational D-alanine precursor up through the final API complex, drug developers can create self-validating, highly optimized antiviral and immunorestorative therapies with minimized off-target metabolic load.

References

-

Indira Gandhi National Open University (IGNOU). Asymmetric Synthesis: Significance of Chirality and Stereoretention. eGyanKosh.[Link]

- Li, X., et al. Preparation of Chiral Amino Alcohols via LiAlH4 Reduction. US Patent 10,647,715 B2.

-

Sliva, J., et al. (2019). Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases. Advances in Therapy, 36(8), 1878–1905. PMC - NIH.[Link]

Comprehensive Material Safety and Handling Guide for (2R)-2-(Dimethylamino)propan-1-ol in Pharmaceutical Development

Executive Summary & Chemical Identity

In modern pharmaceutical development and asymmetric synthesis, chiral amino alcohols serve as indispensable building blocks and stereodirecting ligands. (2R)-2-(dimethylamino)propan-1-ol (CAS: 55197-05-2) is a highly specialized enantiopure tertiary amine and primary alcohol 1. Derived structurally from (R)-Alaninol, this compound is frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) where strict stereocontrol is mandatory.

A critical failure point in procurement and reaction design is the conflation of this compound with its constitutional isomer, 1-(dimethylamino)propan-2-ol (Dimepranol), or its racemic counterpart (CAS: 15521-18-3) 2. The regiochemistry of the hydroxyl and amine groups dictates its chelating "bite angle" when complexed with transition metals, making structural verification paramount.

Physicochemical Profiling & Causality

Understanding the physical properties of (2R)-2-(dimethylamino)propan-1-ol is essential for predicting its behavior in synthetic workflows and designing appropriate engineering controls.

| Property | Value | Mechanistic Rationale |

| IUPAC Name | (2R)-2-(dimethylamino)propan-1-ol | Specifies the absolute (R) configuration at the C2 chiral center. |

| CAS Number | 55197-05-2 | Unique identifier for the enantiopure (R)-isomer. |

| Molecular Formula | C₅H₁₃NO | Contains a primary hydroxyl and a tertiary amine. |

| Molecular Weight | 103.16 g/mol | Low molecular weight facilitates high volatility and vapor pressure 3. |

| Appearance | Colorless to pale yellow liquid | Steric bulk of the dimethylamino group prevents efficient crystal lattice packing, rendering it a liquid at standard temperature and pressure. |

| Solubility | Miscible in water, EtOH, THF | The hydroxyl group acts as a hydrogen bond donor/acceptor, while the amine acts as an acceptor, ensuring broad solvent compatibility. |

Toxicological Mechanisms & Hazard Identification

As a low-molecular-weight aliphatic amino alcohol, (2R)-2-(dimethylamino)propan-1-ol presents specific occupational hazards. The safety profile is governed by the Global Harmonized System (GHS) classifications: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled).

The Causality of Toxicity

-

Irritation and Corrosivity (H315, H319): The tertiary amine group acts as a potent Lewis base. Upon contact with the aqueous environment of the skin, respiratory tract, or cornea, the unshared electron pair on the nitrogen abstracts protons from water, generating localized hydroxide ions ( OH− ). This localized alkaline spike leads to the rapid saponification of lipid bilayers in cellular membranes, causing cellular lysis, tissue damage, and severe irritation.

-

Systemic Toxicity (H302, H332): If absorbed or inhaled, small aliphatic amines can cross biological membranes easily due to their partial lipophilicity. Once intracellular, they disrupt pH gradients within organelles (such as lysosomes) and can interfere with endogenous amine-based neurotransmitter pathways.

Experimental Workflow: Safe Handling & Quenching Protocols

To mitigate the risks associated with its basicity and volatility, researchers must employ self-validating protocols. A self-validating protocol incorporates real-time feedback mechanisms to ensure the hazard has been neutralized.

Step-by-Step Methodology: Post-Reaction Quenching

When a reaction utilizing (2R)-2-(dimethylamino)propan-1-ol is complete, the unreacted amine must be safely neutralized before aqueous extraction.

-

Thermal Control: Cool the reaction mixture to 0–5 °C using an ice-water bath. Causality: Acid-base neutralization is highly exothermic; cooling prevents solvent boil-off and volatile amine exposure.

-

Acidic Quenching: Slowly add a 5% aqueous solution of citric acid (or 1M HCl) dropwise under vigorous stirring.

-

Self-Validation (pH Monitoring): Pause the addition and test the aqueous layer with pH paper. The quench is only considered complete and safe for phase separation when the pH stabilizes between 6.0 and 7.0 . Causality: This confirms the complete protonation of the tertiary amine into its water-soluble, non-volatile ammonium salt form, preventing it from partitioning into the organic layer or off-gassing.

-

Phase Separation: Extract the desired organic product, leaving the protonated amino alcohol safely trapped in the aqueous waste.

Workflow for containment and neutralization of (2R)-2-(dimethylamino)propan-1-ol spills.

Reactivity & Application in Drug Development

Beyond its safety profile, the primary value of (2R)-2-(dimethylamino)propan-1-ol lies in its bidentate coordinating ability. In asymmetric catalysis, the nitrogen and oxygen atoms chelate transition metals (such as Zinc or Copper), forming a rigid, stereodefined metallacycle.

When a prochiral substrate enters this chiral environment, the steric bulk of the C2-methyl and the dimethylamino groups blocks one enantiotopic face of the substrate. This forces the incoming nucleophile to attack from the opposite face, resulting in high enantiomeric excess (ee%) in the final API intermediate.

Mechanistic pathway utilizing (2R)-2-(dimethylamino)propan-1-ol in asymmetric catalysis.

References

- Benchchem. "2-(Dimethylamino)propan-1-ol | High-Purity Reagent." Benchchem Chemical Database.

- National Center for Biotechnology Information. "1-Propanol, 2-(dimethylamino)-." PubChem Compound Summary for CID 85865.

- Sigma-Aldrich. "(2R)-2-(dimethylamino)propan-1-ol | CAS 55197-05-2." MilliporeSigma Product Catalog.

Sources

Spectroscopic and Structural Elucidation of (2R)-2-(dimethylamino)propan-1-ol: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of (2R)-2-(dimethylamino)propan-1-ol (CAS: 55197-05-2), a chiral amino alcohol derived from the D-alanine lineage. A significant challenge in the procurement and application of this molecule is the potential for confusion with its constitutional isomer, 1-(dimethylamino)propan-2-ol. This guide addresses this ambiguity head-on by detailing the expected spectroscopic signatures based on first principles and data from closely related structures. It further provides field-proven, step-by-step protocols for acquiring and interpreting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals, ensuring the accurate identification and utilization of this versatile chiral building block.

Introduction: The Significance of (2R)-2-(dimethylamino)propan-1-ol

(2R)-2-(dimethylamino)propan-1-ol, also known as (R)-N,N-Dimethylalaninol, is a valuable chiral scaffold in asymmetric synthesis and pharmaceutical development.[1] Its structure, featuring a tertiary amine and a primary alcohol on a chiral backbone, makes it a versatile precursor for the synthesis of more complex molecules.[1] Specifically, its "unnatural" stereochemistry, derived from D-alanine, provides access to unique stereochemical pathways, which is of particular interest in the development of novel therapeutic agents and chiral ligands for catalysis.[1]

A critical point of failure in both research and industrial applications is the misidentification of this compound with its constitutional isomer, 1-(dimethylamino)propan-2-ol. This guide aims to provide the foundational knowledge and practical protocols to definitively identify (2R)-2-(dimethylamino)propan-1-ol and distinguish it from its isomers.

Isomeric Considerations: A Critical Distinction

The potential for confusion between (2R)-2-(dimethylamino)propan-1-ol and its isomers cannot be overstated. The subtle difference in the placement of the hydroxyl and dimethylamino groups has profound implications for reactivity, biological activity, and spectroscopic profiles.

As illustrated in Figure 1, (2R)-2-(dimethylamino)propan-1-ol (Structure A) and 1-(dimethylamino)propan-2-ol (Structure B) are constitutional isomers, meaning they have the same molecular formula but different atomic connectivity. (2S)-2-(dimethylamino)propan-1-ol (Structure C) is the enantiomer of the target compound. While enantiomers have identical physical properties in a non-chiral environment (e.g., boiling point, density, and achiral spectroscopic signatures), constitutional isomers exhibit distinct physical and spectroscopic properties.

Predicted Spectroscopic Signatures

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be the most informative for distinguishing between the isomers. The key differences will arise from the spin-spin coupling patterns and chemical shifts of the protons on the propane backbone.

Table 1: Predicted ¹H NMR Data for (2R)-2-(dimethylamino)propan-1-ol

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 0.9 - 1.1 | Doublet | 3H | -CH₃ | Coupled to the methine proton. |

| ~ 2.2 - 2.4 | Singlet | 6H | -N(CH₃)₂ | No adjacent protons to couple with. |

| ~ 2.5 - 2.8 | Multiplet | 1H | -CH- | Coupled to the adjacent methyl and methylene protons. |

| ~ 3.3 - 3.6 | Multiplet | 2H | -CH₂OH | Diastereotopic protons coupled to the methine proton. |

| Broad Singlet | 1H | -OH | Exchangeable proton. |

Note: Predicted chemical shifts are based on standard functional group ranges and may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For (2R)-2-(dimethylamino)propan-1-ol, five distinct signals are expected.

Table 2: Predicted ¹³C NMR Data for (2R)-2-(dimethylamino)propan-1-ol

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 10 - 15 | -CH₃ | Aliphatic methyl carbon. |

| ~ 40 - 45 | -N(CH₃)₂ | Methyl carbons attached to nitrogen. |

| ~ 60 - 65 | -CH- | Methine carbon, deshielded by the adjacent nitrogen. |

| ~ 65 - 70 | -CH₂OH | Methylene carbon, deshielded by the adjacent oxygen. |

Note: Predicted chemical shifts are based on standard functional group ranges and are typically reported for proton-decoupled spectra.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for (2R)-2-(dimethylamino)propan-1-ol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Broad, Strong | O-H stretch (alcohol) |

| 2970 - 2850 | Strong | C-H stretch (aliphatic) |

| 1260 - 1000 | Strong | C-N stretch (tertiary amine) and C-O stretch (primary alcohol) |

The broad O-H stretching band is a characteristic feature of alcohols and is due to hydrogen bonding.[2]

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z = 103. A prominent fragment is anticipated at m/z = 58, resulting from the alpha-cleavage adjacent to the nitrogen atom, which is a characteristic fragmentation pathway for amino alcohols.

Experimental Protocols for Spectroscopic Analysis

The following protocols are provided as a guide for obtaining high-quality spectroscopic data. It is imperative that researchers validate these methods for their specific instrumentation and samples.

NMR Sample Preparation and Acquisition

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of (2R)-2-(dimethylamino)propan-1-ol into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for small organic molecules.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Cap the NMR tube and gently invert to ensure complete dissolution.

-

-

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C (typically 1024 or more scans).

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak or TMS.

-

IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of the neat liquid sample of (2R)-2-(dimethylamino)propan-1-ol onto the ATR crystal.

-

Acquire the sample spectrum.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum.

-

Identify and label the key absorption bands corresponding to the functional groups.

-

Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

-

GC-MS Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC-MS system.

-

The gas chromatograph will separate the components of the sample before they enter the mass spectrometer.

-

The mass spectrometer will ionize the sample (typically using electron ionization) and separate the resulting ions based on their mass-to-charge ratio.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern and compare it to the predicted fragmentation pathways and library spectra (if available).

-

Conclusion: A Call for Rigorous Characterization

This technical guide has outlined the predicted spectroscopic characteristics of (2R)-2-(dimethylamino)propan-1-ol and provided robust protocols for its experimental characterization. The persistent confusion with its isomers underscores the critical importance of meticulous analytical work in research and development. By leveraging the insights and methodologies presented herein, scientists can confidently verify the identity and purity of their materials, thereby ensuring the integrity and reproducibility of their work. It is strongly recommended that researchers acquire and interpret their own comprehensive spectroscopic data for this compound before its use in any application.

References

-

BenchChem. (2R)-2-(dimethylamino)propan-1-ol Product Information. Link

-

ChemicalBook. 2-dimethylamino-2-methyl-1-propanol(7005-47-2) 1H NMR. Link

-

NIST Chemistry WebBook. 2-Propanol, 1-(dimethylamino)-. Link

-

Sigma-Aldrich. (2R)-2-(dimethylamino)propan-1-ol. Link

-

ChemScene. (R)-2-(Dimethylamino)propan-1-ol. Link

-

PubChem. Dimepranol. Link

-

Doc Brown's Chemistry. Infrared spectrum of 2,2-dimethylpropane. Link

-

Doc Brown's Chemistry. ¹H NMR spectrum of 2-methylpropan-1-ol. Link

-

Advanced Organic Chemistry. Carbon-13 NMR spectrum 2-methylpropan-1-ol. Link

-

Infrared Spectroscopy of Some Simple Organic Compounds. Link

Sources

The 13C NMR Spectrum of (2R)-2-(dimethylamino)propan-1-ol: A Comprehensive Technical Guide

Executive Summary

(2R)-2-(dimethylamino)propan-1-ol (CAS: 55197-05-2) is a highly specialized chiral amino alcohol. In modern pharmaceutical development, it serves as a critical enantiopure building block, most notably in the asymmetric synthesis of the opioid analgesic levomethadone. For researchers and drug development professionals, verifying the structural integrity and stereochemical purity of this intermediate is paramount.

This whitepaper provides an in-depth technical framework for acquiring, processing, and interpreting the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectrum of (2R)-2-(dimethylamino)propan-1-ol. By establishing a self-validating experimental protocol, this guide ensures that analytical workflows yield high-fidelity, reproducible data.

Theoretical Framework & Chemical Shift Causality

Understanding the 13C NMR spectrum requires a mechanistic analysis of the molecule's electronic environment. The molecular formula is C5H13NO , consisting of a primary alcohol, a chiral methine center, a terminal methyl group, and an N,N-dimethylamino group.

The causality behind the chemical shifts is driven by inductive effects (-I) , steric hindrance , and conformational dynamics :

-

C1 (Hydroxymethyl, −CH2OH ): The strong electronegativity of the covalently bound oxygen pulls electron density away from the C1 nucleus, resulting in significant deshielding.

-

C2 (Chiral Methine, −CH−N ): This carbon is deshielded by the adjacent nitrogen atom. However, because nitrogen is less electronegative than oxygen, C2 typically resonates slightly upfield of C1.

-

C4, C5 (N,N-dimethyl, −N(CH3)2 ): Due to rapid free rotation around the C2-N bond on the NMR timescale at room temperature, these two methyl groups exist in an averaged chemical environment and appear as a single, degenerate resonance.

-

C3 (Terminal Methyl, −CH3 ): Being the furthest from the electronegative heteroatoms, this aliphatic carbon is the most shielded and appears furthest upfield.

Self-Validating Experimental Protocol

To ensure the trustworthiness of the analytical data, the NMR acquisition must be a self-validating system . This means the protocol contains intrinsic feedback loops that confirm its own accuracy before any spectral interpretation begins.

Step-by-Step Methodology

-

Sample Preparation: Dissolve 20–25 mg of high-purity in 0.6 mL of deuterated chloroform ( CDCl3 ). CDCl3 is chosen because it provides a reliable deuterium lock signal and does not undergo rapid proton exchange with the hydroxyl group, minimizing solvent-induced peak broadening.

-

Instrument Tuning & Shimming: Insert the sample into a 400 MHz NMR spectrometer (yielding a 100 MHz 13C frequency). Tune and match the 13C and 1H probe channels. Perform automated gradient shimming (Z-axis) until the 2H lock signal is perfectly stable. Validation Check: The Full Width at Half Maximum (FWHM) of the solvent peak must be < 1.0 Hz.

-

Pulse Sequence Selection: Utilize a standard 1D 13C sequence with proton decoupling (e.g., zgpg30 using WALTZ-16 decoupling).

-

Causality: WALTZ-16 decoupling collapses the 13C-1H multiplets into sharp singlets. This not only simplifies the spectrum but drastically increases the Signal-to-Noise (S/N) ratio via the Nuclear Overhauser Effect (NOE).

-

-

Parameter Optimization: Set the relaxation delay (D1) to 2.0 seconds and the pulse angle to 30°.

-

Causality: 13C nuclei have long T1 relaxation times. A 30° flip angle allows for a shorter D1 compared to a 90° pulse, optimizing the time-to-S/N ratio without saturating the signal. Run for 256 to 512 scans (NS).

-

-

Data Processing & Internal Calibration: Apply a Fourier Transform (FT), followed by manual phase and baseline correction. Validation Check: Manually calibrate the central peak of the CDCl3 triplet to exactly 77.16 ppm. If the terminal methyl (C3) peak does not exhibit an S/N ratio > 10:1, the data is rejected, and the sample must be re-run with increased scans.

Analytical Workflow Visualization

Fig 1: Self-validating 13C NMR acquisition and processing workflow.

Quantitative Data Analysis

Once the spectrum passes the internal validation checks, the chemical shifts can be assigned. The table below summarizes the standardized 13C NMR quantitative data for (2R)-2-(dimethylamino)propan-1-ol in CDCl3 .

| Carbon Position | Chemical Shift (ppm) | Multiplicity (1H-Decoupled) | Assignment Rationale & Causality |

| C1 | ~62.5 | Singlet | Primary alcohol ( −CH2OH ); heavily deshielded by the adjacent electronegative Oxygen atom (-I effect). |

| C2 | ~60.1 | Singlet | Chiral methine ( −CH−N ); deshielded by the adjacent Nitrogen, but slightly upfield of C1 due to N being less electronegative than O. |

| C4, C5 | ~40.5 | Singlet (2C) | N,N-dimethyl groups; equivalent due to rapid bond rotation. Deshielded by Nitrogen into the characteristic aliphatic amine region. |

| C3 | ~12.8 | Singlet | Terminal methyl group; highly shielded aliphatic environment, furthest from heteroatomic inductive effects. |

Note: Exact ppm values may vary slightly (± 0.5 ppm) depending on sample concentration and exact temperature, which can influence intermolecular hydrogen bonding of the hydroxyl group. For highly precise quantitative analysis (qNMR) or metabolic tracing, deuterated internal standards such as can be utilized to track isotopic shifts.

Conclusion

The 13C NMR spectrum of (2R)-2-(dimethylamino)propan-1-ol provides a definitive fingerprint of its molecular framework. By understanding the causality of inductive and steric effects on chemical shifts, and by strictly adhering to a self-validating acquisition protocol, researchers can guarantee the structural integrity of this compound. This rigor is especially critical when the molecule is deployed as a chiral intermediate in the synthesis of complex pharmaceuticals like , where stereochemical and structural deviations can severely impact drug efficacy and safety.

References

- Google Patents. "CN108137483A - The synthesis of Laevomethanone Hydrochloride or the right methadone of hydrochloric acid and its application method." Google Patents Database.

The Strategic Role of Chiral Amino Alcohols in Asymmetric Synthesis: A Technical Guide

Executive Summary

Chiral amino alcohols are indispensable bifunctional scaffolds in modern asymmetric organic synthesis[1]. Derived primarily from the chiral pool (e.g., natural amino acids like proline, valine, and phenylglycine), these molecules possess a stereogenic center flanked by a Lewis basic nitrogen and a Brønsted/Lewis basic oxygen[2]. This precise 1,2- or 1,3-difunctionality enables them to act as highly effective chiral auxiliaries, ligands for transition-metal catalysis, and organocatalysts. For drug development professionals and synthetic chemists, mastering the application of chiral amino alcohols is critical for the predictable, scalable construction of active pharmaceutical ingredients (APIs).

This whitepaper dissects the mechanistic causality and provides self-validating experimental protocols for the three most impactful applications of chiral amino alcohols: the Corey-Bakshi-Shibata (CBS) reduction, metal-ligand bifunctional Asymmetric Transfer Hydrogenation (ATH), and Evans oxazolidinone auxiliaries.

The Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction represents a paradigm shift in the enantioselective reduction of prochiral ketones, utilizing a chiral oxazaborolidine catalyst typically derived from (S)-proline or diphenylprolinol[3].

Mechanistic Causality

The genius of the CBS system lies in its dual-activation mechanism[4]. The oxazaborolidine nitrogen acts as a Lewis base, coordinating with the borane (BH₃) reducing agent. This coordination serves two critical functions:

-

Hydride Activation: It activates the borane, transforming it into a highly reactive hydride donor[5].

-

Lewis Acidity Enhancement: It dramatically increases the Lewis acidity of the adjacent endocyclic boron atom[5].

The endocyclic boron then coordinates the prochiral ketone at its less sterically hindered lone pair. This preferential binding minimizes 1,3-allylic strain between the ketone's larger substituent and the catalyst's substituent, locking the complex into a rigid, face-selective six-membered transition state[5]. The subsequent intramolecular hydride transfer is both rapid and highly stereoselective.

Fig 1. The catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Self-Validating Protocol: Asymmetric Reduction of Acetophenone via (S)-Me-CBS

System Logic: Uncatalyzed reduction by BH₃ is a racemic background reaction. The protocol must enforce conditions where the catalytic enantioselective pathway outcompetes the racemic pathway.

-

Catalyst Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add (S)-Me-CBS catalyst (0.05 equiv, 5 mol%) and anhydrous THF (10 mL).

-

Borane Activation: Cool the solution to 0 °C. Add BH₃·THF complex (0.6 equiv, 1.2 hydride equiv) dropwise. Stir for 15 minutes to ensure complete formation of the active catalyst-borane complex.

-

Substrate Addition (Critical Step): Dissolve acetophenone (1.0 equiv) in anhydrous THF (5 mL). Using a syringe pump, add the ketone solution continuously over 1–2 hours. Causality: Slow addition keeps the concentration of uncoordinated ketone extremely low, ensuring that all reduction occurs via the highly reactive, chiral catalyst-borane complex rather than free BH₃.

-

Quench & Isolation: Carefully quench the reaction by the dropwise addition of methanol (2 mL) at 0 °C to destroy excess borane. Concentrate in vacuo, and purify via flash chromatography.

Metal-Ligand Bifunctional Catalysis (Noyori-Ikariya ATH)

While the CBS reduction utilizes main-group chemistry, chiral amino alcohols and their diamine analogs (e.g., TsDPEN) are equally critical in transition-metal-catalyzed Asymmetric Transfer Hydrogenation (ATH)[6].

Mechanistic Causality

In the Noyori-Ikariya system, a Ru(II) half-sandwich complex coordinates to a chiral bidentate ligand. The presence of an NH proton and a Ru-H bond creates a "metal-ligand bifunctional" active site[7]. Unlike classical reductions that require substrate coordination directly to the metal, the ketone substrate in ATH is reduced via an outer-sphere pericyclic transition state. The NH group forms a hydrogen bond with the ketone oxygen, while the Ru-H delivers the hydride to the carbonyl carbon simultaneously[6]. This highly organized, concerted transfer dictates the face-selectivity.

Fig 2. Metal-ligand bifunctional mechanism in asymmetric transfer hydrogenation.

Self-Validating Protocol: Aqueous ATH of Acetophenone

System Logic: Traditional ATH uses isopropanol or formic acid/triethylamine azeotropes. Adapting the system to water using sodium formate accelerates the reaction due to hydrophobic packing effects and allows for facile catalyst recovery[8].

-

Catalyst Activation: In a degassed Schlenk tube, combine[RuCl₂(p-cymene)]₂ (0.5 mol%) and a chiral sulfonylated ligand (1.1 mol%) in water. Add HCOONa (5 equiv). Causality: The formate reduces the Ru(II) precatalyst, generating the active 16-electron Ru-amide complex and subsequently the 18-electron Ru-hydride, while releasing CO₂ gas to drive the equilibrium[9].

-

Reaction: Add acetophenone (1.0 M concentration). Stir at 40 °C for 1 hour.

-

Isolation: Extract the aqueous layer with diethyl ether. The catalyst remains in the aqueous phase, allowing for easy separation and yielding (R)-1-phenylethanol in high enantiomeric excess[8].

Evans Chiral Auxiliaries (Oxazolidinones)

Beyond catalysis, chiral amino alcohols (e.g., L-valinol, L-phenylglycinol) are the direct precursors to Evans oxazolidinones, which are the gold standard for diastereoselective enolate alkylation and aldol additions.

Mechanistic Causality

The amino alcohol is converted to an oxazolidinone via reaction with phosgene or a carbonate. When N-acylated, the auxiliary exerts profound stereocontrol through a rigid conformational lock:

-

Dipole Minimization: The two carbonyl groups (imide and oxazolidinone) undergo dipole-dipole repulsion, forcing them into an anti-periplanar conformation.

-

Z-Enolate Formation: Deprotonation with a strong base (e.g., LDA) selectively forms the Z-enolate. Forming the E-enolate is kinetically disfavored due to severe 1,3-allylic strain between the enolate oxygen and the auxiliary's substituent.

-

Steric Shielding: The bulky substituent on the oxazolidinone ring (e.g., the isopropyl group from valinol) sterically shields one face of the enolate. The incoming electrophile is forced to approach from the unhindered face, resulting in >98% diastereomeric excess.

Self-Validating Protocol: Asymmetric Alkylation

-

Enolate Formation: Dissolve the N-acyl oxazolidinone in anhydrous THF at -78 °C. Add LDA (1.1 equiv) dropwise. Causality: The low temperature and the lithium counterion ensure the formation of a rigid, chelated Z-enolate.

-

Electrophilic Addition: Add the alkyl halide (e.g., benzyl bromide, 3 equiv). Stir at -78 °C for 2 hours, then slowly warm to 0 °C.

-

Cleavage: To isolate the chiral product and recover the auxiliary, treat the alkylated oxazolidinone with LiOOH (LiOH + H₂O₂) at 0 °C. Causality: The highly nucleophilic hydroperoxide anion selectively attacks the exocyclic carbonyl, cleaving the auxiliary without racemizing the newly formed alpha-stereocenter.

Quantitative Data Summary

The following table synthesizes the expected yields and stereoselectivities for the methodologies discussed, serving as a benchmarking tool for process chemists.

| Methodology | Catalyst / Auxiliary | Substrate | Reagent / Hydride Source | Yield (%) | Stereoselectivity |

| CBS Reduction | (S)-Me-CBS | Acetophenone | BH₃·THF | >95 | 97% ee (R) |

| Aqueous ATH | Ru-PTsDPEN | Acetophenone | HCOONa / H₂O | 99 | 92% ee (R) |

| Evans Alkylation | L-Valinol Oxazolidinone | Propanoyl Chloride | Benzyl Bromide | >90 | >98% de |

| Biocatalytic Amination | SpAmDH (wh84 variant) | 1-Hydroxy-2-butanone | NH₃ / Glucose | 91–99 | >99% ee |

Future Perspectives: Biocatalysis

The future of chiral amino alcohol synthesis and application is shifting toward biocatalysis. Engineered amine dehydrogenases (AmDHs) are now being utilized to synthesize chiral amino alcohols directly via the asymmetric reductive amination of α-hydroxy ketones using ammonia as the sole amino donor[10]. This represents a green, atom-economical evolution from traditional stoichiometric or heavy-metal-catalyzed methods, offering total turnover numbers (TTN) that are highly attractive for industrial scale-up[10].

References

-

Corey-Bakshi-Shibata Reduction - organic-chemistry.org.[Link]

-

Corey–Itsuno reduction - wikipedia.org.[Link]

-

Corey-Itsuno, Corey-Bakshi-Shibata Reduction - youtube.com.[Link]

-

Asymmetric Transfer Hydrogenation in Water with a Supported Noyori−Ikariya Catalyst - acs.org.[Link]

-

Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - frontiersin.org.[Link]

-

Asymmetric Transfer Hydrogenation in Water with a Supported Noyori−Ikariya Catalyst - liv.ac.uk.[Link]

-

Engineering an Artificial Pathway to Improve the Bioconversion of Lysine into Chiral Amino Alcohol - mdpi.com.[Link]

-

Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation - mdpi.com.[Link]

-

Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones - rsc.org.[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. organic-chemistry.org [organic-chemistry.org]

- 5. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 6. Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02411J [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pcliv.ac.uk [pcliv.ac.uk]

- 10. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]

A Technical Guide to Chiral Auxiliaries in Stereoselective Synthesis

In the landscape of modern organic chemistry, particularly within pharmaceutical and materials science, the precise control of molecular three-dimensional architecture is not merely an academic exercise but a critical determinant of function and safety.[][2] Many biological molecules and therapeutic agents are chiral, meaning they exist as non-superimposable mirror images, or enantiomers.[] Often, only one enantiomer elicits the desired physiological response, while the other may be inactive or, in some cases, harmful.[][2] This reality necessitates the development of robust strategies for asymmetric synthesis—the selective production of a single stereoisomer.[3][4] Among the powerful tools in the synthetic chemist's arsenal, chiral auxiliaries represent a reliable and versatile method for inducing stereoselectivity.[5][6]

This guide provides an in-depth exploration of chiral auxiliaries, delving into their core principles, mechanistic underpinnings, and practical applications. It is designed for researchers, scientists, and drug development professionals who seek not only to understand the "what" and "how" but also the fundamental "why" behind the application of these indispensable molecules.

Part 1: The Foundational Principle of Asymmetric Induction

The core concept of a chiral auxiliary is the temporary incorporation of an enantiomerically pure molecule into a prochiral substrate.[6][7] This covalent attachment establishes a chiral environment that influences the trajectory of a subsequent chemical transformation, directing the formation of a new stereocenter with a predictable configuration.[6] This process, known as asymmetric induction, relies on the energetic differentiation of diastereomeric transition states.[3] The chiral auxiliary, through steric and/or electronic effects, creates a scenario where the approach of a reagent to one of the two faces of the prochiral center is favored over the other.[3] Following the stereoselective reaction, the auxiliary is cleaved and can, in an ideal scenario, be recovered for reuse, yielding the desired enantiomerically enriched product.[6][8]

Part 2: A Survey of Influential Chiral Auxiliaries

The field of asymmetric synthesis has witnessed the development of a diverse array of chiral auxiliaries, each with its own set of advantages and optimal applications. These are often derived from readily available natural products like amino acids, terpenes, or carbohydrates, which constitute the "chiral pool".[9][10]

Evans' Oxazolidinone Auxiliaries

-

Mechanism of Action: In a typical aldol reaction, the N-acyloxazolidinone is treated with a Lewis acid, such as dibutylboron triflate, and a hindered base to form a Z-enolate.[5][13] This enolate then reacts with an aldehyde through a highly ordered, six-membered chair-like transition state.[13][14] The bulky substituent at the 4-position of the oxazolidinone ring sterically directs the approach of the aldehyde, leading to the formation of the syn-aldol adduct with high diastereoselectivity.[5][15]

Myers' Pseudoephedrine and Pseudoephenamine Amides

Developed by Andrew G. Myers, pseudoephedrine-based chiral auxiliaries offer a practical and highly effective method for the asymmetric alkylation of enolates.[16][17] A key advantage of this system is that pseudoephedrine is an inexpensive and readily available starting material.[6] More recently, pseudoephenamine has been introduced as a valuable alternative that is free from regulatory restrictions associated with pseudoephedrine and often provides superior stereoselectivity, particularly in the formation of quaternary carbon centers.[18][19]

-

Mechanism of Action: Pseudoephedrine is reacted with a carboxylic acid derivative to form an amide.[5] Deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) in the presence of lithium chloride generates a Z-enolate.[16] The lithium cation is believed to chelate to both the enolate oxygen and the hydroxyl group of the auxiliary, creating a rigid conformation.[16] The electrophile then approaches from the less sterically hindered face, anti to the methyl group and syn to the hydroxyl group, resulting in high diastereoselectivity.[5]

Enders' RAMP/SAMP Hydrazone Auxiliaries

The RAMP ( (R)-1-amino-2-methoxymethylpyrrolidine) and SAMP ( (S)-1-amino-2-methoxymethylpyrrolidine) hydrazone method, developed by Dieter Enders, is a powerful technique for the asymmetric alkylation of ketones and aldehydes.[20][21]

-

Mechanism of Action: The chiral auxiliary (RAMP or SAMP) is first condensed with the carbonyl compound to form a hydrazone.[20] Deprotonation with a strong base like LDA generates a lithium azaenolate. The chelation of the lithium cation to the methoxymethyl group is a critical feature that locks the conformation of the transition state.[20] This chelation, combined with steric hindrance, directs the approach of the electrophile from the less hindered face, leading to high stereoselectivity.[21] The auxiliary can be removed by ozonolysis or hydrolysis.[20][22]

Oppolzer's Camphorsultam

Derived from camphor, Oppolzer's camphorsultam is a highly effective chiral auxiliary for a variety of asymmetric transformations, including Diels-Alder reactions, conjugate additions, and aldol reactions.[23][24] The rigid bicyclic structure of the sultam provides excellent stereocontrol.

-

Mechanism of Action: In asymmetric Diels-Alder reactions, the N-enoyl sultam acts as a dienophile.[25] The sultam moiety effectively blocks one face of the double bond, forcing the diene to approach from the opposite face.[25] Lewis acid catalysis is often employed to enhance both the rate and the stereoselectivity of the reaction.[24][25]

Part 3: Practical Applications and Methodologies

The utility of chiral auxiliaries is best illustrated through their application in key carbon-carbon bond-forming reactions that are fundamental to the synthesis of complex molecules.

Diastereoselective Aldol Reactions

The aldol reaction is a cornerstone of organic synthesis for constructing β-hydroxy carbonyl compounds, and chiral auxiliaries provide a reliable means of controlling the stereochemistry of the two newly formed stereocenters.[26]

Table 1: Comparison of Chiral Auxiliaries in Asymmetric Aldol Reactions

| Chiral Auxiliary | Aldehyde | Lewis Acid/Base | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

| Evans' Oxazolidinone | Benzaldehyde | Bu₂BOTf, DIPEA | >99:1 | 85-95 | [5][13] |

| Evans' Oxazolidinone | Isobutyraldehyde | Bu₂BOTf, DIPEA | >99:1 | 80-90 | [5][13] |

| Crimmins' Thiazolidinethione | Benzaldehyde | TiCl₄, (-)-Sparteine | 1:99 | 85 | [27] |

| Oppolzer's Camphorsultam | Benzaldehyde | TiCl₄, DIPEA | 90:10 | 75 | [28] |

Note: Data is illustrative and compiled from various sources. Actual results may vary depending on specific reaction conditions.

Diastereoselective Enolate Alkylation

The alkylation of enolates is a fundamental method for forming new carbon-carbon bonds at the α-position of a carbonyl group. Chiral auxiliaries are instrumental in directing the approach of the electrophile.[26]

Experimental Protocol: Asymmetric Alkylation using Myers' Pseudoephedrine Auxiliary

-

Amide Formation: To a solution of pseudoephedrine (1.0 eq) in an appropriate solvent (e.g., CH₂Cl₂), add the desired acyl chloride (1.1 eq) and a base (e.g., triethylamine, 1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and stir until completion. Purify the resulting amide by recrystallization or column chromatography.[6]

-

Enolate Formation and Alkylation: Dissolve the purified pseudoephedrine amide (1.0 eq) and anhydrous LiCl (6-10 eq) in dry THF and cool to -78 °C under an inert atmosphere (e.g., Argon).[19][29] Add a solution of LDA (2.2 eq) in THF dropwise and stir for 30-60 minutes.[19][29] Add the electrophile (e.g., benzyl bromide, 1.5 eq) and allow the reaction to slowly warm to 0 °C over several hours.[17]

-

Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[26]

Diastereoselective Conjugate Additions

Chiral auxiliaries have also proven to be effective in controlling the stereochemistry of conjugate (Michael) additions to α,β-unsaturated carbonyl compounds.[30][31]

Part 4: Cleavage of Chiral Auxiliaries

A critical step in any synthetic sequence employing a chiral auxiliary is its removal from the product. The choice of cleavage method is dictated by the desired functionality in the final product and the stability of the molecule.[8][32]

Table 2: Common Cleavage Methods for Chiral Auxiliaries

| Chiral Auxiliary | Reagent(s) | Product Functional Group | Reference |

| Evans' Oxazolidinone | LiOH, H₂O₂ | Carboxylic Acid | [32][33] |

| Evans' Oxazolidinone | LiBH₄ or LiAlH₄ | Primary Alcohol | [32] |

| Evans' Oxazolidinone | NaOMe, MeOH | Methyl Ester | [32] |

| Evans' Oxazolidinone | DIBAL-H | Aldehyde | [32] |

| Myers' Pseudoephedrine | H₂O, H₂SO₄ or NaOH | Carboxylic Acid | [5][10] |

| Myers' Pseudoephedrine | LiAlH₄ | Primary Alcohol | [5] |

| Enders' RAMP/SAMP | O₃ then NaBH₄ or H₂O₂ | Ketone/Aldehyde | [20][22] |

| Oppolzer's Camphorsultam | LiOH, H₂O₂ | Carboxylic Acid | [23] |

Experimental Protocol: Hydrolytic Cleavage of an Evans' N-Acyloxazolidinone

-

Dissolve the N-acylated oxazolidinone (1.0 eq) in a mixture of THF and water (e.g., 4:1) and cool to 0 °C.[32][33]

-

Add a 30% aqueous solution of hydrogen peroxide (4.0 eq) followed by an aqueous solution of lithium hydroxide (2.0 eq).[32][33]

-

Stir the reaction at 0 °C until the starting material is consumed (as monitored by TLC).

-

Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).[33]

-

Adjust the pH of the solution to acidic (pH ~ 2-3) with a dilute acid (e.g., 1 M HCl) to protonate the carboxylic acid.

-

Extract the aqueous layer with an organic solvent to isolate the chiral carboxylic acid. The water-soluble chiral auxiliary can be recovered from the aqueous layer.[32]

Part 5: Visualization of Key Concepts

To further elucidate the principles discussed, the following diagrams illustrate the general workflow and a specific mechanistic pathway.

Caption: General workflow for the application of a chiral auxiliary.

Caption: Simplified mechanism of an Evans' asymmetric aldol reaction.

Conclusion

Chiral auxiliaries remain a cornerstone of asymmetric synthesis due to their reliability, predictability, and broad applicability.[5][34] While the development of asymmetric catalysis continues to offer more elegant and atom-economical solutions, auxiliary-based methods are often the most practical and time-efficient approach, especially in the early stages of drug development and complex molecule synthesis.[5] A thorough understanding of the principles and mechanisms governing the function of different chiral auxiliaries empowers researchers to make informed decisions in the design of stereoselective synthetic routes, ultimately accelerating the discovery and development of new chemical entities with precisely controlled three-dimensional structures.

References

-

Enders, D., Kipphardt, H., & Fey, P. (1987). Asymmetric Syntheses using the SAMP-/RAMP-Hydrazone Method: (S)-(+)-4-Methyl-3-heptanone. Organic Syntheses, 65, 173. [Link]

-

Crimmins, M. T., & DeBaillie, A. C. (2006). Double Diastereoselective Acetate Aldol Reactions with Chiral N-Acetyl Thiazolidinethione Reagents. The Journal of Organic Chemistry, 71(16), 6006–6012. [Link]

-

Gage, J. R., & Evans, D. A. (1990). Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary: (2S,3S)-3-Hydroxy-3-phenyl-2-methylpropanoic Acid. Organic Syntheses, 68, 83. [Link]

-

Gawley, R. E. (1996). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Mini-Reviews in Medicinal Chemistry, 6(9), 1075-1089. [Link]

-

Wikipedia contributors. (2024, February 27). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]

-

Gagnon, D., & Lau, C. K. (1998). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. [Link]

-

ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary. ResearchGate. [Link]

-

Reetz, M. T. (1997). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Angewandte Chemie International Edition in English, 36(20), 2258-2259. [Link]

-

Oreate AI Blog. (2026, January 7). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Oreate AI Blog. [Link]

-

Grokipedia. (n.d.). Asymmetric induction. Grokipedia. [Link]

-

Organic Chemistry Explained. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube. [Link]

-

Bisai, A. (2010). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry, 6, 1148–1175. [Link]

-

Bhatt, P. (2018, December 11). Evans aldol ppt. SlideShare. [Link]

-

SynArchive. (n.d.). Myers Asymmetric Alkylation. SynArchive. [Link]

-

Joseph, R., & Sudalai, A. (2016). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 60(3), 136-146. [Link]

-

ResearchGate. (n.d.). Industrial Applications of Chiral Auxiliaries. ResearchGate. [Link]

-

Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(15), 3633-3637. [Link]

-

Enders, D. (2003). ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. Organic Syntheses, 80, 181. [Link]

-

Myers, A. G. (n.d.). Chem 115. Harvard University. [Link]

-

Li, W., et al. (2016). Stereoselective α-Hydroxylation of Amides Using Oppolzer's Sultam as Chiral Auxiliary. The Journal of Organic Chemistry, 81(8), 3464-3470. [Link]

-

D'hooghe, M., & De Kimpe, N. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(27), 22569-22596. [Link]

-

ResearchGate. (2014, October 13). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

-

ResearchGate. (n.d.). Asymmetric conjugate addition reaction. ResearchGate. [Link]

-

Larrow, J. F., & Jacobsen, E. N. (2004). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 81(10), 1474. [Link]

-

Evans, D. A. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]

-

Labidi, A., & Yacin-Ali, A. (2023). Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv. [Link]

-

Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(15), 3633-3637. [Link]

- Eliel, E. L., Wilen, S. H., & Mander, L. N. (2007). Stereochemistry of Organic Compounds. John Wiley & Sons.

-

Chem-Station. (2014, April 18). Evans Aldol Reaction. Chem-Station International Edition. [Link]

-

Kannappan, V. (2024, September 5). Asymmetric Synthesis in Industry: From Lab to Market. Chiralpedia. [Link]

-

OpenOChem Learn. (n.d.). Single Asymmetric Induction. OpenOChem Learn. [Link]

-

eGyanKosh. (n.d.). ASYMMETRIC INDUCTION. eGyanKosh. [Link]

-

Labidi, A., & Yacin-Ali, A. (2023). Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ResearchGate. [Link]

-

Reusch, W. (n.d.). Stereoselective Synthesis. Michigan State University Department of Chemistry. [Link]

-

Kumaraswamy, G., et al. (2005). Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. The Journal of Organic Chemistry, 70(25), 10476-10484. [Link]

-

Enders, D., et al. (2013). Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry, 78(17), 8443-8453. [Link]

-

Enders, D., et al. (1995). (S)-(−)- AND (R)-(+)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE. Organic Syntheses, 72, 101. [Link]

-

Gouverneur, V., Dive, G., & Ghosez, L. (1991). Asymmetric Diels-Alder reactions of a nitroso compound derived from D-bornane-10,2-sultam. Tetrahedron: Asymmetry, 2(11), 1173-1176. [Link]

Sources

- 2. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Assymetric Induction [www2.chemistry.msu.edu]

- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. summit.sfu.ca [summit.sfu.ca]

- 9. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

- 13. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Evans aldol ppt | PPTX [slideshare.net]

- 16. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]

- 17. synarchive.com [synarchive.com]

- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 19. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]

- 21. Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 22. web.mit.edu [web.mit.edu]

- 23. pubs.acs.org [pubs.acs.org]

- 24. chemrxiv.org [chemrxiv.org]

- 25. researchgate.net [researchgate.net]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 30. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]

- 32. pdf.benchchem.com [pdf.benchchem.com]

- 33. chemistry.williams.edu [chemistry.williams.edu]

- 34. researchgate.net [researchgate.net]

Application Notes & Protocols for the Stereoselective Synthesis of (2R)-2-(Dimethylamino)propan-1-ol

Abstract

This technical guide provides a comprehensive, field-proven methodology for the stereoselective synthesis of (2R)-2-(dimethylamino)propan-1-ol (also known as N,N-Dimethyl-D-alaninol), a critical chiral amino alcohol. Derived from the "unnatural" amino acid D-alanine, this enantiomer serves as a valuable building block in asymmetric synthesis, particularly as a precursor to chiral phosphine ligands like Alaphos.[1] The protocol herein details a robust, two-step synthetic pathway commencing with the reduction of D-alanine to the intermediate (2R)-2-aminopropan-1-ol (D-alaninol), followed by exhaustive N-methylation via the Eschweiler-Clarke reaction. This guide emphasizes the causal reasoning behind procedural steps, offering insights into reaction mechanisms, process optimization, and troubleshooting to ensure high yield and enantiomeric purity.

Introduction & Strategic Overview

(2R)-2-(dimethylamino)propan-1-ol (CAS: 55197-05-2) is a chiral scaffold featuring a tertiary amine and a primary alcohol.[1] Its stereochemical configuration is derived directly from D-alanine, a non-proteinogenic amino acid.[1][2][3] This parentage is crucial, as it allows chemists to access "unnatural" stereochemical pathways in the design of pharmaceuticals and chiral catalysts.

Critical Distinction: It is imperative to distinguish the target molecule, (2R)-2-(dimethylamino)propan-1-ol, from its common constitutional isomer, 1-(dimethylamino)propan-2-ol.[1][4] These regioisomers possess different chemical connectivities and physical properties, and their conflation is a frequent source of error in both procurement and synthesis.

The synthetic strategy detailed in this guide is a two-stage process designed for reliability and scalability.

Synthetic Pathway Overview:

Caption: High-level overview of the two-step synthesis.

Part I: Synthesis of (2R)-2-Aminopropan-1-ol (D-Alaninol)